2,4,6-Triethylbenzene-1-sulfonyl chloride
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Overview
Description
2,4,6-Triethylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C12H17ClO2S. It is a sulfonyl chloride derivative of triethylbenzene, characterized by the presence of three ethyl groups attached to a benzene ring and a sulfonyl chloride functional group. This compound is used in various chemical reactions and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Triethylbenzene-1-sulfonyl chloride can be synthesized through the reaction of 2,4,6-triethylbenzene with chlorosulfonic acid. The reaction typically involves the following steps:
Reaction Setup: 2,4,6-Triethylbenzene is added to a reaction vessel containing chlorosulfonic acid.
Reaction Conditions: The mixture is stirred at a low temperature (0°C) to control the exothermic nature of the reaction.
Completion: The reaction is allowed to proceed for a specified duration, after which the product is isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Raw Materials: Sourcing high-purity 2,4,6-triethylbenzene and chlorosulfonic acid.
Reaction Control: Utilizing advanced equipment to maintain optimal reaction conditions and ensure safety.
Purification: Employing techniques such as distillation or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed through oxidation.
Scientific Research Applications
2,4,6-Triethylbenzene-1-sulfonyl chloride is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2,4,6-triethylbenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved include:
Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles, leading to the formation of new chemical bonds.
Electrophilic Addition: The compound can participate in electrophilic addition reactions, particularly with electron-rich substrates.
Comparison with Similar Compounds
2,4,6-Triethylbenzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
2,4,6-Trimethylbenzene-1-sulfonyl chloride: Similar structure but with methyl groups instead of ethyl groups. It exhibits different reactivity and physical properties.
2,4,6-Triisopropylbenzene-1-sulfonyl chloride: Contains isopropyl groups, leading to increased steric hindrance and altered reactivity.
Uniqueness
The presence of ethyl groups in this compound provides a balance between steric effects and reactivity, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
2,4,6-triethylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2S/c1-4-9-7-10(5-2)12(16(13,14)15)11(6-3)8-9/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUYHOFATLEZIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CC)S(=O)(=O)Cl)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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